![molecular formula C7H4ClFO4S B2569814 2-Chloro-4-(fluorosulfonyl)benzoic acid CAS No. 1934852-61-5](/img/structure/B2569814.png)
2-Chloro-4-(fluorosulfonyl)benzoic acid
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Overview
Description
“2-Chloro-4-(fluorosulfonyl)benzoic acid” is a compound that contains a benzoic acid moiety, which is a benzene ring attached to a carboxylic acid group (COOH). It also has a chloro group (Cl) and a fluorosulfonyl group (FSO2) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the chloro and fluorosulfonyl groups onto a benzoic acid backbone. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(fluorosulfonyl)benzoic acid” would consist of a benzene ring with the carboxylic acid, chloro, and fluorosulfonyl groups attached at the 1, 2, and 4 positions, respectively .Chemical Reactions Analysis
As a benzoic acid derivative, “2-Chloro-4-(fluorosulfonyl)benzoic acid” would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation. The chloro and fluorosulfonyl groups may also potentially be substituted with other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(fluorosulfonyl)benzoic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it a weak acid .Scientific Research Applications
- For example, it can be employed as a starting reagent for the synthesis of specific drugs or drug intermediates. Its functional groups allow for diverse chemical modifications, making it an essential tool in medicinal chemistry .
- This compound finds applications in catalysis. For instance:
Drug Synthesis
Catalysis
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(fluorosulfonyl)benzoic acid is the 4-4 isozyme of rat liver glutathione S-transferase
Mode of Action
2-Chloro-4-(fluorosulfonyl)benzoic acid acts as a xenobiotic substrate analogue. When incubated with the 4-4 isozyme of rat liver glutathione S-transferase, it results in a time-dependent inactivation of the enzyme . This suggests that the compound may interfere with the enzyme’s ability to detoxify other xenobiotics.
Biochemical Pathways
This pathway is essential for the detoxification of various harmful substances, including xenobiotics .
Result of Action
Its ability to inactivate the 4-4 isozyme of rat liver glutathione s-transferase suggests that it could potentially disrupt the detoxification of xenobiotics, leading to an accumulation of these substances in the body .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNYFYCTVODCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(fluorosulfonyl)benzoic acid | |
CAS RN |
1934852-61-5 |
Source
|
Record name | 2-chloro-4-(fluorosulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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